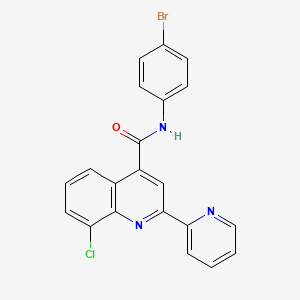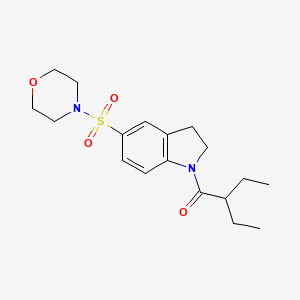
4-(3-chloro-2-methylphenyl)-5-ethyl-4H-1,2,4-triazole-3-thiol
説明
4-(3-chloro-2-methylphenyl)-5-ethyl-4H-1,2,4-triazole-3-thiol, also known as CMET, is a chemical compound that belongs to the class of triazole derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, agriculture, and material science.
作用機序
The exact mechanism of action of 4-(3-chloro-2-methylphenyl)-5-ethyl-4H-1,2,4-triazole-3-thiol is not fully understood. However, it is believed to exert its antimicrobial and antifungal activities by inhibiting the biosynthesis of ergosterol, an essential component of fungal cell membranes. Similarly, 4-(3-chloro-2-methylphenyl)-5-ethyl-4H-1,2,4-triazole-3-thiol is thought to exert its anticancer activity by inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
4-(3-chloro-2-methylphenyl)-5-ethyl-4H-1,2,4-triazole-3-thiol has been shown to exhibit significant biochemical and physiological effects. In a study conducted by Zhang et al., 4-(3-chloro-2-methylphenyl)-5-ethyl-4H-1,2,4-triazole-3-thiol was found to significantly reduce the production of reactive oxygen species (ROS) in bacterial cells. Similarly, 4-(3-chloro-2-methylphenyl)-5-ethyl-4H-1,2,4-triazole-3-thiol has been shown to inhibit the activity of various enzymes, including acetylcholinesterase and α-glucosidase.
実験室実験の利点と制限
4-(3-chloro-2-methylphenyl)-5-ethyl-4H-1,2,4-triazole-3-thiol has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high yields. It exhibits significant antimicrobial, antifungal, and anticancer activities, making it a promising candidate for drug development. However, 4-(3-chloro-2-methylphenyl)-5-ethyl-4H-1,2,4-triazole-3-thiol also has certain limitations. It is relatively unstable and can degrade over time, which can affect the reproducibility of experimental results.
将来の方向性
There are several future directions for research on 4-(3-chloro-2-methylphenyl)-5-ethyl-4H-1,2,4-triazole-3-thiol. One potential area of research is the development of 4-(3-chloro-2-methylphenyl)-5-ethyl-4H-1,2,4-triazole-3-thiol-based drugs for the treatment of bacterial and fungal infections. Another area of research is the investigation of 4-(3-chloro-2-methylphenyl)-5-ethyl-4H-1,2,4-triazole-3-thiol's potential as a chemotherapeutic agent for the treatment of cancer. Additionally, further studies are needed to elucidate the exact mechanism of action of 4-(3-chloro-2-methylphenyl)-5-ethyl-4H-1,2,4-triazole-3-thiol and to explore its potential applications in other fields, such as material science and agriculture.
科学的研究の応用
4-(3-chloro-2-methylphenyl)-5-ethyl-4H-1,2,4-triazole-3-thiol has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit significant antimicrobial, antifungal, and anticancer activities. In a study conducted by Zhang et al., 4-(3-chloro-2-methylphenyl)-5-ethyl-4H-1,2,4-triazole-3-thiol was found to inhibit the growth of various bacterial strains, including Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. Similarly, 4-(3-chloro-2-methylphenyl)-5-ethyl-4H-1,2,4-triazole-3-thiol has been shown to possess potent antifungal activity against Candida albicans and Aspergillus niger.
In addition to its antimicrobial and antifungal properties, 4-(3-chloro-2-methylphenyl)-5-ethyl-4H-1,2,4-triazole-3-thiol has also been investigated for its anticancer activity. In a study conducted by Wang et al., 4-(3-chloro-2-methylphenyl)-5-ethyl-4H-1,2,4-triazole-3-thiol was found to inhibit the proliferation of human liver cancer cells by inducing cell cycle arrest and apoptosis. Similarly, 4-(3-chloro-2-methylphenyl)-5-ethyl-4H-1,2,4-triazole-3-thiol has been shown to exhibit significant cytotoxicity against breast cancer cells.
特性
IUPAC Name |
4-(3-chloro-2-methylphenyl)-3-ethyl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3S/c1-3-10-13-14-11(16)15(10)9-6-4-5-8(12)7(9)2/h4-6H,3H2,1-2H3,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAWUVIMBQZGJSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NNC(=S)N1C2=C(C(=CC=C2)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-chloro-2-methylphenyl)-5-ethyl-4H-1,2,4-triazole-3-thiol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![ethyl (4-{3-[5-(3-thienyl)-1,3,4-oxadiazol-2-yl]propanoyl}-3-morpholinyl)acetate](/img/structure/B4654799.png)
![2-[4-(5-acetyl-6-methyl-2-thioxo-1,2,3,4-tetrahydro-4-pyrimidinyl)-2-ethoxyphenoxy]acetamide](/img/structure/B4654809.png)
![2-chloro-4-nitro-N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B4654824.png)
![methyl [5-(4-hydroxy-3,5-dimethoxybenzylidene)-3-methyl-4-oxo-2-thioxo-1-imidazolidinyl]acetate](/img/structure/B4654833.png)
![4-benzyl-1-{[2-(4-bromophenyl)-2-oxoethyl]thio}-7,8-dihydro-6H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B4654841.png)
![N-[3-(aminocarbonyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thien-2-yl]-5-methyl-3-isoxazolecarboxamide](/img/structure/B4654843.png)

![5-(3-methoxyphenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4654855.png)
![2-[(2-chlorophenyl)acetyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)hydrazinecarbothioamide](/img/structure/B4654859.png)


![4-[(5-isopropyl-1-phenyl-1H-1,2,3-triazol-4-yl)carbonyl]morpholine](/img/structure/B4654870.png)

